molecular formula C6H8F2N4O B3025295 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1004644-24-9

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B3025295
CAS RN: 1004644-24-9
M. Wt: 190.15 g/mol
InChI Key: UPGOLEBGQSLLRE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide (DFMPC) is a novel and versatile reagent used in organic synthesis. It has been used in a variety of reactions, including the synthesis of heterocyclic compounds, the protection of alcohols, and the synthesis of glycosides. In addition, DFMPC has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Vibrational Spectroscopic Investigations and Quantum Chemical Study

A study conducted by Pillai et al. (2017) explored the vibrational spectra of a pyrazole derivative, focusing on its quantum chemical aspects. The research emphasized the industrial and biological significance of pyrazole derivatives, providing insights into their geometric and electronic structures. This study is crucial for understanding the chemical behavior of pyrazole derivatives, including 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide, in various applications (Pillai et al., 2017).

Synthesis and Molecular Docking as Potential Anti-Diabetic Agents

Karrouchi et al. (2021) synthesized a pyrazole derivative and characterized it using various spectroscopic methods. The study included molecular docking, revealing the compound's potential as an anti-diabetic agent. This research highlights the therapeutic potential of pyrazole derivatives, suggesting their application in developing new medical treatments (Karrouchi et al., 2021).

Antimicrobial and Antifungal Evaluation

Ningaiah et al. (2014) and Du et al. (2015) investigated the antimicrobial and antifungal properties of pyrazole derivatives. These studies provide insights into the potential use of these compounds in combating various microbial and fungal pathogens, thereby contributing to the field of pharmaceuticals and medical treatments (Ningaiah et al., 2014); (Du et al., 2015).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) explored the antioxidant and antitumor activities of pyrazole derivatives, including carbohydrazides. This study suggests the potential of these compounds in developing treatments for various cancers and in managing oxidative stress-related conditions (El Sadek et al., 2014).

Safety and Hazards

The compound “1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride” has several safety precautions . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c1-3-2-4(5(13)10-9)11-12(3)6(7)8/h2,6H,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGOLEBGQSLLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162769
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004644-24-9
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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